Product packaging for CP-601927(Cat. No.:CAS No. 1448551-01-6)

CP-601927

Cat. No.: B8103044
CAS No.: 1448551-01-6
M. Wt: 227.22 g/mol
InChI Key: RNOBTWYQAWEZHH-JGVFFNPUSA-N
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Description

Overview of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Central Nervous System Function

Neuronal nicotinic acetylcholine receptors are a diverse family of ion channels found throughout the central nervous system (CNS). nih.govnih.gov These receptors are pentameric structures, meaning they are composed of five protein subunits arranged around a central pore. nih.gov In the mammalian brain, there are nine known α subunits (α2-α10) and three β subunits (β2-β4) that combine in various configurations to form a wide array of receptor subtypes, each with distinct pharmacological and functional properties. nih.govnih.gov

The primary function of nAChRs is to mediate fast synaptic transmission. When the endogenous neurotransmitter acetylcholine (ACh) binds to the receptor, it triggers a conformational change that opens the ion channel, allowing the influx of cations such as sodium and calcium. researchgate.netwikipedia.org This influx leads to depolarization of the neuronal membrane, thereby modulating neuronal excitability and influencing the release of other key neurotransmitters, including dopamine (B1211576), serotonin, glutamate, and GABA. researchgate.netannualreviews.orgnih.gov

nAChRs are strategically located at presynaptic, postsynaptic, and extrasynaptic sites, enabling them to play a significant modulatory role in various brain circuits. researchgate.netannualreviews.org This widespread distribution underlies their involvement in a multitude of physiological processes, such as learning, memory, attention, and synaptic plasticity. annualreviews.orgnih.govresearchgate.net The two most abundant nAChR subtypes in the brain are the α7 homomeric receptors and the α4β2 heteromeric receptors. nih.gov

Significance of nAChR Modulation in Neuropsychiatric and Neurological Disorders

Given their integral role in regulating neuronal communication, dysfunction in the nAChR system has been implicated in the pathophysiology of numerous neuropsychiatric and neurological disorders. nih.govnih.gov Alterations in the expression or function of nAChRs have been linked to conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, schizophrenia, depression, and anxiety. researchgate.netnih.govresearchgate.net

This connection has made nAChRs a critical target for drug development. nih.gov The modulation of these receptors—either by enhancing or inhibiting their activity—offers a promising therapeutic avenue. For instance, stimulating nAChRs has been explored as a strategy to improve cognitive deficits, while in other contexts, reducing excessive receptor activation may be beneficial. nih.gov The therapeutic potential of nAChR ligands is underscored by the observation that nicotine (B1678760), the primary psychoactive component of tobacco, can have effects on mood and cognition, albeit with significant addictive and adverse effects. nih.gov

Historical Context of α4β2 nAChR Ligands in Drug Discovery Programs

The α4β2 subtype of nAChRs is particularly noteworthy due to its high affinity for nicotine and its critical role in the reinforcing and addictive properties of the substance. nih.gov This receptor is widely distributed in brain regions associated with reward and mood, such as the ventral tegmental area. biomolther.org Consequently, the α4β2 nAChR has been a major focus of drug discovery programs, initially for smoking cessation therapies. nih.govnih.gov

The development of ligands targeting this receptor subtype has evolved significantly over time. Early research focused on full agonists, which mimic the action of acetylcholine. However, the development of partial agonists represented a major breakthrough. mdpi.com Compounds like cytisine (B100878), a naturally occurring plant alkaloid, and its derivative varenicline (B1221332), were developed as partial agonists for the α4β2 receptor. nih.govmdpi.com These agents were designed to alleviate nicotine withdrawal symptoms by providing a moderate level of receptor stimulation while simultaneously blocking nicotine from binding, thereby reducing the rewarding effects of smoking. researchgate.netnih.gov The success of these compounds in smoking cessation validated the α4β2 nAChR as a viable therapeutic target and spurred further research into novel ligands with refined pharmacological profiles. researchgate.net

Rationale for Investigating Partial Agonists, with Reference to CP-601927's Research Context

The rationale for investigating partial agonists stems from their unique mechanism of action. Unlike full agonists that elicit a maximal receptor response, or antagonists that block any response, partial agonists produce a submaximal response. mdpi.comnih.gov This dual functionality is particularly advantageous. By providing a "ceiling" to the level of receptor activation, partial agonists can maintain a moderate, sustained level of downstream signaling, such as dopamine release. nih.gov This can help to stabilize neuronal circuits and mitigate withdrawal symptoms in the context of addiction. researchgate.net

Simultaneously, by occupying the receptor's binding site, partial agonists act as functional antagonists in the presence of a full agonist like nicotine. researchgate.net This competitive inhibition prevents the full agonist from exerting its maximal effect, thereby reducing its reinforcing properties. nih.gov

It was within this research framework that the compound this compound emerged. Identified as part of drug discovery programs, this compound is a selective partial agonist for the α4β2 nAChR. medchemexpress.comnih.govnih.gov Research into this compound and similar compounds has been driven by the need to develop new therapeutic agents with potentially improved efficacy and side-effect profiles for conditions beyond smoking cessation, such as depression. nih.govdrugbank.com Studies have shown that nicotinic antagonists and partial agonists with low intrinsic efficacy can exhibit antidepressant-like properties in animal models, suggesting that reducing the activity at high-affinity α4β2 nAChRs may be a viable strategy for treating major depressive disorder. nih.gov

Detailed Research Findings on this compound

This compound has been characterized through a series of in vitro and in vivo studies to determine its pharmacological profile and potential therapeutic effects.

In Vitro Binding and Functional Activity

In vitro assays are crucial for determining a compound's affinity and efficacy at its target receptor. For this compound, these studies have confirmed its selectivity as a partial agonist for the α4β2 nAChR subtype.

ParameterValueReceptor SubtypeReference
Binding Affinity (Ki) 1.2 nMα4β2 nAChR medchemexpress.com
Functional Efficacy (EC50) 2.6 µMα4β2 nAChR medchemexpress.com

This table presents the in vitro pharmacological data for this compound, demonstrating its high binding affinity and its potency as a partial agonist at the α4β2 nicotinic acetylcholine receptor.

In Vivo Research Findings in Animal Models

Preclinical studies using animal models have provided insights into the potential therapeutic applications of this compound. A significant focus of this research has been on its antidepressant-like activity.

Animal ModelKey FindingReference
Forced Swim Test (Mice) Significantly reduced immobility time across multiple doses, indicating antidepressant-like effects. nih.gov
Tail Suspension Test (Mice) An observable, though not statistically significant, decrease in immobility was noted. nih.gov
Novelty-Suppressed Feeding Test (Mice) Increased the time to the first feeding episode, although this may be confounded by anorexigenic effects. nih.gov
Juvenile Rat Toxicity Study Showed decreased motor activity in females at the highest dose but had no effect on learning, memory, or reproductive capacity. nih.gov

This table summarizes the key findings from in vivo studies of this compound in various animal models, highlighting its antidepressant-like properties and general behavioral effects.

These studies demonstrate that this compound can penetrate the brain and exert measurable behavioral effects consistent with an antidepressant profile. medchemexpress.com The compound's ability to reduce immobility in the forced swim test is a standard preclinical indicator of potential antidepressant efficacy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12F3N B8103044 CP-601927 CAS No. 1448551-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOBTWYQAWEZHH-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357425-02-6
Record name CP-601927
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-601927
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CP-601927
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Cp 601927

Primary Molecular Target Identification and Characterization

The primary molecular target identified for CP-601927 is the nicotinic acetylcholine (B1216132) receptor family, with a notable selectivity and affinity for the α4β2 subtype.

This compound as an α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

This compound is characterized as a selective partial agonist at the α4β2 nAChR. researchgate.netguidetopharmacology.orgncats.iomedchemexpress.comglpbio.commedchemexpress.com This classification indicates that it can activate the receptor, but to a lesser extent than a full agonist like acetylcholine or nicotine (B1678760). nih.gov The compound was developed as part of drug discovery programs targeting nAChR partial agonists. nih.govfrontiersin.org Studies have consistently identified this compound as having partial agonist activity at α4β2 nAChRs. researchgate.netguidetopharmacology.orgncats.iomedchemexpress.comglpbio.commedchemexpress.comnih.govfrontiersin.orgacs.orgresearchgate.netpatsnap.comnih.govnih.govnih.gov

Ligand Binding Profile and Affinity to α4β2 nAChRs

This compound demonstrates high affinity for the α4β2 nAChR subtype. guidetopharmacology.orgnih.govfrontiersin.orgnih.gov Binding studies have provided quantitative measures of this affinity. For instance, this compound has a reported Ki value of 1.2 nM for α4β2 nAChRs. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com This high affinity suggests that this compound can effectively bind to the α4β2 receptor, even at relatively low concentrations. The binding affinity for α4β2 nAChRs is significantly higher compared to other subtypes like α3β4 and α7. medchemexpress.commedchemexpress.commedchemexpress.com For example, its Ki value for α3β4 nAChRs is reported as 102 nM medchemexpress.commedchemexpress.commedchemexpress.com, and it shows lower affinity for α6 and α7 subtypes medchemexpress.commedchemexpress.com. The high affinity for α4β2 nAChRs is a key aspect of this compound's pharmacological profile. guidetopharmacology.orgnih.govfrontiersin.orgnih.gov

nAChR SubtypeBinding Affinity (Ki)Source
α4β21.2 nM medchemexpress.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com
α3β4102 nM medchemexpress.commedchemexpress.commedchemexpress.com
α6Lower affinity (>300 nM) medchemexpress.commedchemexpress.com
α7Lower affinity (>300 nM) medchemexpress.commedchemexpress.com

Functional Modulatory Effects at nAChR Subtypes

Beyond simple binding, this compound exerts functional effects on nAChR subtypes, acting as a partial agonist and influencing receptor desensitization and cholinergic signaling.

Agonist Efficacy Characterization of this compound

This compound functions as a partial agonist at α4β2 nAChRs, meaning it elicits a submaximal functional response compared to full agonists. frontiersin.orgnih.govpatsnap.comfigshare.comunimi.it The efficacy of this compound at α4β2 nAChRs has been characterized in functional assays. It has a reported EC50 value of 2.6 μM for α4β2 nAChRs. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com Compared to other partial agonists like cytisine (B100878), this compound has been noted to have lower agonist efficacy at α4β2 nAChRs. nih.gov Studies comparing various nAChR agonists have indicated that this compound has lower agonist activity at α4β2 receptors compared to compounds like varenicline (B1221332) or nicotine replacement therapy (NRT). researchgate.netpatsnap.comnih.govpatsnap.com

nAChR SubtypeFunctional Potency (EC50)Source
α4β22.6 μM medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com

Influence on Cholinergic Signaling Pathways

This compound's interaction with α4β2 nAChRs influences cholinergic signaling pathways. frontiersin.orgnih.gov By acting as a partial agonist, it can modulate the activity of neurons where these receptors are expressed. The partial agonist activity and the induction of receptor desensitization by this compound can lead to an attenuation of cholinergic signaling mediated by α4β2 nAChRs. nih.govacs.orgglpbio.com This modulation of cholinergic neurotransmission is the basis for investigating this compound in conditions where altering nAChR activity is desired. researchgate.netacs.orgnih.gov

Selectivity Profile Across Other nAChR Subtypes (e.g., α3β4, α6β2*, α7)

This compound is characterized as a high-affinity and selective partial agonist primarily targeting the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. guidetopharmacology.orgfrontiersin.orgglpbio.com While exhibiting potent activity at α4β2 receptors, its affinity and functional effects on other neuronal nAChR subtypes, such as α3β4, α6β2*, and α7, are considerably lower.

Studies have reported the binding affinity of this compound for the α3β4 nAChR subtype. The Ki value for this compound at α3β4 nAChRs is reported as 102 nM, in contrast to its Ki value of 1.2 nM at α4β2 nAChRs. researchgate.netmedchemexpress.com This indicates an approximately 85-fold lower affinity for the α3β4 subtype compared to the α4β2 subtype, highlighting the significant selectivity of this compound for α4β2 receptors.

Information regarding the direct binding affinity or functional potency of this compound specifically on α6β2* and α7 nAChR subtypes is less extensively detailed in the provided sources compared to α4β2 and α3β4. However, comparisons with related compounds and its enantiomer, CP-601932, offer some insight. CP-601932, the enantiomer of this compound, demonstrates similar binding affinity at both α4β2 and α3β4 nAChRs (Ki = 21 nM for both) and shows lower affinities for α6 and α7 nAChR subtypes (Ki > 300 nM). researchgate.netmedchemexpress.com While this data pertains to CP-601932, it suggests that the α6 and α7 subtypes generally exhibit lower affinity for this class of compounds compared to α4β2 and α3β4.

Research approaches involving the screening of nicotinic compounds, including those structurally related to this compound, have aimed to determine affinity, potency, and efficacy across various subtypes, including α4β2, α6β2, α7, and α3β4*. nih.gov These studies contribute to the broader understanding of how structural variations influence selectivity among these nAChR subtypes.

The selectivity profile of this compound, with its marked preference for α4β2 over α3β4, α6β2*, and α7 subtypes, is a key aspect of its pharmacological characterization.

Structure-Activity Relationship (SAR) Contributions to nAChR Modulation by this compound

The structure-activity relationship (SAR) of compounds related to this compound provides insights into the structural features that contribute to their modulation and selectivity for nAChR subtypes. This compound is a simplified cytisine analogue. frontiersin.org

A notable comparison in SAR studies involves this compound and its enantiomer, CP-601932. While this compound is a selective partial agonist at α4β2 nAChRs with significantly lower affinity for α3β4 receptors (Ki = 1.2 nM for α4β2 vs 102 nM for α3β4), its enantiomer, CP-601932, exhibits similar affinities for both α4β2 and α3β4 subtypes (Ki = 21 nM for both). researchgate.netmedchemexpress.commedchemexpress.com This difference in selectivity between the two enantiomers underscores the critical role of stereochemistry in determining the binding profile and functional activity at different nAChR subtypes.

General SAR analyses on related nicotinic ligands, including substituted cytisine analogues, suggest that the introduction of substituents can influence selectivity. For instance, introducing additional substituents to the amino group present on the pyridine (B92270) ring of related compounds can yield potent α4β2-selective ligands. acs.org Furthermore, substituents on the piperidine (B6355638) ring nitrogen, or at the C-4 or C-5 positions of the piperidine ring, have been shown to increase selectivity for the α4β2 receptor in substituted cytisine analogues. acs.org While these findings are based on studies of related compounds, they highlight the structural regions that are important for modulating affinity and selectivity at nAChRs and are likely relevant to the SAR of this compound.

Studies screening series of nicotinic compounds with variations in structural features like the distance between the pyridine and the cationic center, steric bulk, and molecular flexibility have been conducted to understand their impact on affinity, potency, and efficacy across different nAChR subtypes. nih.gov Such systematic variations in structure are fundamental to SAR studies aimed at identifying the molecular determinants of receptor interaction and selectivity.

The SAR of this compound, particularly illuminated by the comparison with its enantiomer CP-601932 and general principles derived from related cytisine-based ligands, indicates that specific structural elements and their spatial arrangement are crucial for achieving high affinity and selectivity for the α4β2 nAChR subtype and differentiating it from other subtypes like α3β4, α6β2*, and α7.

Pre Clinical Behavioral and Neurobiological Investigations of Cp 601927

Assessment of Antidepressant-Like Behavioral Phenotypes in Animal Models

Studies have employed established animal models to determine if CP-601927 exhibits antidepressant-like effects. These models are designed to assess behavioral despair and coping strategies in rodents.

Forced Swim Test Paradigms

The forced swim test (FST) is a widely used behavioral assay to screen for antidepressant activity. It involves placing rodents in a cylinder of water from which they cannot escape, and the duration of immobility is measured as an indicator of behavioral despair. nc3rs.org.ukyoutube.comnhmrc.gov.au A reduction in immobility time is typically interpreted as an antidepressant-like effect.

Dose (mg/kg) Immobility Time (seconds) - Saline Immobility Time (seconds) - this compound p-value (vs. Saline)
0.25 Data not available in source Data not available in source 0.0003
0.75 Data not available in source Data not available in source <0.0001
1.0 Data not available in source Data not available in source <0.0001
1.5 Data not available in source Data not available in source <0.0001

Note: Specific immobility time values for each group were not provided in the source, but the statistical significance of the reduction compared to saline is indicated.

Tail Suspension Test Paradigms

The tail suspension test (TST) is another common assay used to assess antidepressant-like activity in mice. ucsf.edu In this test, mice are suspended by their tails, and the duration of immobility is measured. Like the FST, reduced immobility in the TST is considered indicative of antidepressant-like effects. ucsf.edu

In the tail suspension test, an observable decrease in immobility was noted with this compound, with a peak effect observed at 0.75 mg/kg. nih.gov However, none of the doses tested in this specific study induced a statistically significant difference in immobility compared to the control group. nih.gov The effects of this compound were reported as smaller in the tail suspension test when compared to those observed in the forced swim test. nih.gov

Evaluation of Central Nervous System (CNS) Functional Modulation

Beyond antidepressant-like behaviors, preclinical studies have also examined the effects of this compound on general CNS functions, such as motor activity and feeding behavior.

Effects on Locomotor Activity

Assessing locomotor activity is crucial in behavioral studies to ensure that observed effects on tests like the FST and TST are not confounded by general changes in motor function. Compounds that increase locomotor activity could artificially reduce immobility in these tests.

At the highest doses used for testing antidepressant-like efficacy, this compound did not alter locomotor activity. nih.gov This finding suggests that the observed reductions in immobility in the forced swim test were not due to stimulant effects of the compound. nih.gov In a toxicity study in juvenile rats, decreased motor activity was observed, but this occurred only in females at the highest dose tested. researchgate.netnih.gov

Modulation of Novelty-Suppressed Feeding Behavior

The novelty-suppressed feeding (NSF) test is used to assess anxiety-like and depressive-like behaviors. It measures the latency of a food-deprived rodent to approach and eat food in a novel environment. conductscience.compsychogenics.com Antidepressants and anxiolytics can decrease this latency.

Brain Penetration and Distribution Studies in Pre-clinical Models

For a compound to exert effects on the central nervous system, it must be able to cross the blood-brain barrier and distribute within brain tissue. Pre-clinical studies have investigated the brain penetration properties of this compound.

This compound has been reported to show good brain penetration after systemic administration in preclinical models. medchemexpress.comglpbio.comncats.io This characteristic is essential for a compound intended to target nAChRs within the brain for conditions like depression.

Comparative Pre-clinical Pharmacological Analyses with Other nAChR Ligands

Pre-clinical investigations have characterized this compound as a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. This profile has been compared to other nAChR ligands, including established smoking cessation treatments like varenicline (B1221332) and cytisine (B100878), as well as research compounds such as ABT-594 and epibatidine (B1211577), to understand its potential therapeutic utility and differentiate its pharmacological signature.

This compound exhibits high affinity for the α4β2 nAChR subtype, with a reported Ki value of 1.2 nM glpbio.com. Its activity at this receptor is described as partial agonism, with an EC50 of 2.6 μM glpbio.com. Comparative studies highlight this compound's selectivity for α4β2 receptors over other subtypes, such as α3β4, α6, and α7 nih.govresearchgate.net. For instance, one study indicated a significantly weaker activity at α3β4-nAChRs compared to its activity at α4β2 researchgate.net. Its enantiomer, CP-601932, shows similar affinities for both α4β2 and α3β4 subtypes but with very low efficacy at α4β2, effectively acting as a functional antagonist at this subtype nih.gov.

In the context of smoking cessation research, this compound has been evaluated alongside other nAChR agonists and partial agonists. Varenicline and cytisine, both established smoking cessation aids, also act as partial agonists at α4β2 nAChRs researchgate.net. Varenicline is described as a highly selective and potent partial α4β2 nAChR agonist mims.com. Cytisine is also a partial agonist at the α4β2 subtype and a full agonist at the α6β2 nAChR subtype researchgate.net. Comparisons suggest that effective smoking cessation efficacy is associated with a combination of extensive α4β2 and α6β2* nAChR desensitization, coupled with α6β2* nAChR activation levels similar to those produced by nicotine (B1678760) from smoking researchgate.net. Varenicline's clinical efficacy is further improved by its effective competition with inhaled nicotine for α4β2 and α6β2* nAChRs researchgate.net. In contrast, this compound, along with other discontinued (B1498344) nAChR agonists like dianicline (B1670396) and ABT-089, demonstrated lower agonist and antagonist activities at α4β2 nAChRs and were found to be less efficacious than nicotine replacement therapy (NRT) in pre-clinical models relevant to smoking cessation researchgate.net.

Studies investigating antidepressant-like properties have also compared this compound to other compounds. In a forced swim test (FST) in mice, this compound demonstrated antidepressant-like activity by decreasing immobility time at specific doses glpbio.comnih.gov. In contrast, in a different model (novelty-induced feeding test), this compound increased the latency to eat, while varenicline showed no effect barrowneuro.org. This suggests potential differences in the behavioral profiles of these compounds despite targeting similar receptors.

ABT-594 (tebanicline), another synthetic nicotinic analgesic, is a selective α4β2 nAChR agonist tocris.comwikipedia.org. It was developed as a less toxic analog of epibatidine, a potent but highly toxic nAChR agonist wikipedia.orgguidetopharmacology.org. While ABT-594 shows potent analgesic activity and binds to both α3β4 and α4β2 subtypes, it has a low affinity for muscle-type nAChRs wikipedia.orgwikipedia.org. Epibatidine, isolated from poison dart frogs, is known for its potent analgesic properties through activating nAChRs guidetopharmacology.orgnih.gov. Epiboxidine, an analog of epibatidine, acts as a partial agonist at neural nAChRs, binding to both α3β4 and α4β2 subtypes, and is less potent and toxic than epibatidine wikipedia.org. While these compounds also interact with nAChRs, their primary pre-clinical investigation has often focused on analgesia rather than the mood or addictive disorders explored for this compound and varenicline.

The comparative pre-clinical data indicate that while this compound shares the characteristic of being an α4β2 partial agonist with compounds like varenicline and cytisine, its specific profile of agonist and antagonist activity, as well as its behavioral effects in certain models, may differ. These differences likely contribute to the observed outcomes in clinical trials, where this compound did not show statistically significant efficacy in augmenting antidepressant therapy in major depression, unlike the established efficacy of varenicline and cytisine in smoking cessation nih.govresearchgate.netthepharmacist.co.ukwho.int.

Pre-clinical Binding Affinity and Efficacy at nAChR Subtypes

CompoundTarget Receptor SubtypeBinding Affinity (Ki)Efficacy / ActivityReference
This compoundα4β21.2 nMPartial Agonist (EC50=2.6 μM) glpbio.com
This compoundα3β4102 nMWeaker activity researchgate.net
This compoundα6, α7>300 nMLower affinities researchgate.net
Vareniclineα4β2High Affinity (0.1-0.4 nM in vitro)Partial Agonist mims.comresearchgate.net
Vareniclineα3β4Acts on nih.gov
Vareniclineα7Full Agonism nih.gov
Cytisineα4β27x greater than nicotinePartial Agonist / Desensitization researchgate.net
Cytisineα6β2Full Agonist researchgate.net
ABT-594α4β2Selective agonist (EC50 = 140 nM)Agonist tocris.com
ABT-594α3β4Binds to wikipedia.org
EpibatidinenAChRsPotent Agonist guidetopharmacology.orgnih.gov
Epiboxidineα4β2Around one-tenth of epibatidine potencyPartial Agonist wikipedia.org
Epiboxidineα3β4Around same as epibatidine potencyPartial Agonist wikipedia.org

Summary of Comparative Pre-clinical Behavioral Findings

CompoundBehavioral ModelObserved EffectComparison Point(s)Reference
This compoundForced Swim Test (Mice)Decreased immobility time (antidepressant-like) glpbio.comnih.gov
This compoundNovelty-Induced Feeding TestIncreased latency to eatVarenicline barrowneuro.org
VareniclineNovelty-Induced Feeding TestNo effectThis compound barrowneuro.org
CytisineNovelty-Induced Feeding TestDecreased latency to eatVarenicline, this compound barrowneuro.org

Methodological Approaches in Cp 601927 Research

In Vitro Pharmacological Assay Systems

In vitro studies are crucial for characterizing the fundamental interactions between CP-601927 and its molecular targets, primarily nAChRs. These assays provide insights into the compound's affinity for receptors and its functional effects on receptor activity in a controlled environment.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a standard technique used to quantify the affinity of a compound for a specific receptor. This method involves using a radioactive ligand that binds to the receptor and measuring the extent to which the test compound, such as this compound, can displace the radioactive ligand. By assessing the displacement across a range of concentrations, the binding affinity (expressed as Ki) of this compound for different nAChR subtypes can be determined. For this compound, radioligand binding assays have been used to determine its affinity for α4β2 and α3β4 nAChRs. This compound has been reported to have Ki values of 1.2 nM for α4β2 and 102 nM for α3β4 nAChR, indicating a higher affinity for the α4β2 subtype. arctomsci.com This type of assay can assess the binding of a molecule to an ion channel but does not provide information about ion movement through the channel, classifying it as a non-functional assay. nih.gov

Functional Ion Flux and Calcium Mobilization Assays to Determine Agonist Efficacy

Functional assays are employed to determine the efficacy of this compound as an agonist or partial agonist at nAChRs. These receptors are ligand-gated ion channels, and their activation leads to the flux of ions, such as calcium, across the cell membrane. nih.gov

Ion flux assays measure the movement of ions through channels, often using labeled tracer ions or fluorescent indicators. nih.govcreative-bioarray.com For example, fluorescent-based ion flux assays using ion-specific dyes can detect changes in ion concentration upon channel activation. nih.gov The FluxOR™ Potassium Ion Channel Assays, for instance, utilize the permeability of potassium channels to thallium ions, with a fluorescent dye generating a signal proportional to channel activity. thermofisher.com

Calcium mobilization assays specifically measure the increase in intracellular calcium concentration that occurs upon activation of certain nAChRs. These assays often use fluorescent calcium indicators that increase in fluorescence intensity upon binding to calcium ions. nih.govthermofisher.com The Fluorometric Imaging Plate Reader (FLIPR) system is a common tool used in calcium mobilization assays to measure rapid changes in intracellular calcium. nih.gov While calcium assays are used to measure the activity of Gq-coupled GPCRs, the principle of measuring intracellular calcium flux upon receptor activation is applicable to ligand-gated ion channels like nAChRs that are permeable to calcium. benthamopenarchives.com this compound's efficacy as a partial agonist at α4β2 nAChRs has been assessed through such functional assays. medchemexpress.com

Application of Heterologous Expression Systems (e.g., Xenopus Oocytes, HEK293 Cells) for Receptor Characterization

Heterologous expression systems, such as Xenopus oocytes and HEK293 cells, are widely used to study the function of specific receptor subtypes in isolation. scispace.comthermofisher.comwikipedia.orgnih.gov

Xenopus oocytes are large cells that can be easily injected with messenger RNA (cRNA) encoding specific nAChR subunits. nih.govox.ac.uk This allows for the expression of defined combinations of subunits, enabling researchers to study the properties of specific nAChR subtypes, such as α4β2, when activated by compounds like this compound. Electrophysiological techniques, such as patch-clamp, can then be used to measure the ion currents flowing through the activated channels, providing detailed information about the compound's efficacy and potency. ox.ac.uk this compound and other nAChR agonists have been investigated using Xenopus oocytes expressing human α4β2-nAChRs. scispace.comnih.gov

HEK293 cells are another commonly used mammalian cell line for heterologous expression due to their ease of culture and high transfection efficiency. thermofisher.comwikipedia.orgnih.gov These cells can be transiently or stably transfected with plasmids encoding nAChR subunits to create cell lines that express specific receptor subtypes. thermofisher.com These recombinant HEK293 cell lines can then be used in binding or functional assays to characterize the interaction of this compound with the expressed receptors. thermofisher.comnih.gov For instance, HEK293 cells have been used in calcium mobilization assays to study receptor activation. bmglabtech.com

In Vivo Animal Models for Behavioral and Neurobiological Studies

In vivo studies using animal models, particularly rodents, are essential for investigating the effects of this compound on complex behaviors and neurobiological processes relevant to neurological and psychiatric disorders. nih.govwindows.netescholarship.orgfrontiersin.orgresearchgate.net

Rodent Behavioral Models for Affective Disorders and Cognitive Function

Rodent behavioral models are widely used to assess the potential antidepressant-like, anxiolytic-like, and cognitive effects of compounds like this compound. windows.netescholarship.orgfrontiersin.orginotiv.comfrontiersin.org

Models for affective disorders include tests such as the forced swim test (FST) and tail suspension test (TST), which are used to assess antidepressant-like activity by measuring immobility. nih.govescholarship.orgnih.gov The social defeat paradigm is another model used to study stress-induced changes in social behavior relevant to depression and anxiety. escholarship.org this compound has been evaluated in mouse models for antidepressant efficacy, although it was not found to be effective in some studies. escholarship.org However, other studies have reported antidepressant-like activity of this compound in mice, showing a reduction in immobility in the forced swim test across various doses. arctomsci.comnih.gov

Models for cognitive function assess learning, memory, and executive function. inotiv.comfrontiersin.org Common tests include the Morris water maze, Barnes maze, and novel object recognition test. inotiv.comfrontiersin.org These tests evaluate spatial learning, memory, and recognition memory. Rodent models are also used to study cognitive decline induced by various factors. inotiv.com

Data from a study evaluating this compound in the forced swim test in male C57BL/6J mice demonstrated a dose-dependent reduction in immobility time compared to saline-treated animals. nih.gov

Dose of this compound (mg/kg, i.p.)Immobility Time (seconds)p-value vs. Saline
SalineData not available in snippet-
0.25Reduced vs. Saline0.0003 nih.gov
0.75Reduced vs. Saline<0.0001 nih.gov
1.0Reduced vs. Saline<0.0001 nih.gov
1.5Reduced vs. Saline<0.0001 nih.gov

Note: Exact immobility time values for saline and treatment groups were not available in the provided snippets, but the statistical significance of the reduction in immobility for all tested doses of this compound compared to saline was reported. nih.gov

Evaluation of Developmental Neuropharmacological Effects in Juvenile Animal Models

Studies in juvenile animal models are conducted to assess the potential long-term effects of drug exposure during development. researchgate.netnih.gov These studies are particularly important for compounds that may be used in pediatric populations or that interact with receptors involved in neurodevelopment. This compound, as a compound targeting nAChRs which play a role in brain development, has been evaluated in juvenile rat toxicity studies. researchgate.netnih.gov

In a study administering this compound to Sprague-Dawley rats from postnatal day (PND) 7-70, animals were assessed for growth, development, sexual maturation, and central nervous system function. researchgate.netnih.gov Behavioral evaluations included a functional observational battery, motor activity, acoustic startle response, and learning and memory tests. researchgate.netnih.gov Reproductive competency was also assessed. nih.gov

The study reported that treatment-related findings included transient reductions in body weight and decreased motor activity in female rats at the highest dose tested. nih.gov However, this compound had no effect on acoustic startle response, learning and memory, sexual maturation, reproductive capacity, or general toxicity endpoints in this juvenile rat model. researchgate.netnih.gov

Molecular and Biochemical Techniques

Molecular and biochemical techniques are fundamental to elucidating the interactions of this compound with its target, the α4β2 nAChR, and the subsequent cellular responses.

Receptor Subunit Expression and Localization Analysis

Understanding the expression and localization of nAChR subunits is crucial because different combinations of these subunits form functional receptors with distinct pharmacological properties. nih.gov Neuronal nAChRs are pentameric complexes composed of various alpha (α2-α10) and beta (β2-β4) subunits in the brain. nih.govnih.govnih.gov The α4β2 and α7 subtypes are the most prevalent in the brain. nih.govacs.org

Techniques such as in situ hybridization and immunohistochemistry are widely used to study the distribution and localization of nAChR subunit mRNAs and proteins in brain tissue. nih.govfrontiersin.orgjneurosci.org Double in situ hybridization, for example, is a powerful tool for localizing two mRNA transcripts within a single neuron, enabling researchers to determine the co-localization of nAChR subunit mRNAs with markers for specific neuronal populations. nih.gov Immunohistochemistry provides information on the topological distribution of nAChR protein subunits at the cellular and subcellular levels. jneurosci.org Studies have utilized antibodies against specific subunits, such as the α4 subunit, to examine their distribution in brain regions like the substantia nigra. jneurosci.org Endogenous tagging approaches, such as the MiMIC technique in Drosophila, can also be used to study the native expression and localization of nAChR subunits in vivo. frontiersin.org While the search results did not provide specific data tables on this compound's direct influence on nAChR subunit expression or localization, these techniques are standard in the field for characterizing the target receptors of compounds like this compound.

Investigation of Downstream Signaling Pathway Components

Activation of nAChRs, including the α4β2 subtype targeted by this compound, can trigger various intracellular signaling pathways. These pathways mediate both rapid and long-term cellular responses. nih.gov Downstream signaling events can include instantaneous effects like neurotransmitter release, short-term effects such as the recovery from receptor desensitization, and long-term effects like neuroprotection via gene expression. nih.gov

Research has implicated several pathways downstream of nAChR activation, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/ERK pathway. nih.govjci.orgnih.govaacrjournals.org For instance, nAChR stimulation can lead to the activation of PI3K/Akt, which is known to play a key role in neuronal survival. jci.orgnih.gov The activation of these pathways can involve calcium influx through the receptor channel or release from intracellular stores, as well as the involvement of kinases like Src and Fyn. nih.govnih.gov

Biochemical techniques such as Western blot analysis are employed to investigate the phosphorylation status and expression levels of key proteins within these signaling cascades following nAChR activation. unimi.it Calcium imaging is another technique used to analyze nAChR-mediated calcium signaling. nih.govunimi.it While direct experimental data tables detailing this compound's effects on specific downstream signaling components were not prominently featured in the search results, the investigation of these pathways using techniques like Western blot and calcium imaging is a standard approach in nAChR research to understand the cellular effects of ligands like this compound.

Neuroimaging Techniques in Drug Discovery (e.g., Positron Emission Tomography for Receptor Occupancy and Target Engagement)

Neuroimaging techniques, particularly Positron Emission Tomography (PET), play a vital role in drug discovery by allowing non-invasive investigation of molecular targets in the living brain. nih.govjst.go.jp PET can be used to visualize and quantify molecular processes such as receptor binding, providing insights into drug distribution across the blood-brain barrier and, importantly, receptor occupancy and target engagement. nih.gov

Receptor occupancy studies using PET are valuable for determining the extent to which a drug candidate binds to its target receptors in vivo at different doses. nih.govresearchgate.net This information is crucial for establishing the relationship between drug dose, target engagement, and pharmacological effect, aiding in dose-finding for clinical trials. researchgate.net The technique involves using a radioligand that selectively binds to the target receptor. nih.govjst.go.jp By measuring the displacement of the radioligand by the non-radioactive drug candidate, researchers can quantify receptor occupancy. nih.gov

Developing suitable radioligands for nAChR subtypes, including α4β2 and α7, has been an active area of research. nih.govjst.go.jpsnmjournals.org Challenges include achieving sufficient brain penetration and high specific binding due to the relatively low density of some nAChR subtypes in the brain. nih.govsnmjournals.org Despite these challenges, several radioligands have been developed for nAChRs, facilitating the evaluation of tissue accessibility and target engagement. nih.govsnmjournals.org While the search results mention this compound in the context of clinical trials and its properties like CNS penetration guidetopharmacology.orgacs.org, specific PET imaging data showing this compound's receptor occupancy in pre-clinical species or humans were not provided in detail. However, the principle of using PET for receptor occupancy is a standard method applicable to the study of nAChR ligands like this compound. researchgate.net

Computational Chemistry and Cheminformatics for Ligand Design and Optimization

Computational chemistry and cheminformatics are indispensable tools in modern drug discovery, assisting in the design, optimization, and analysis of chemical compounds like this compound. encyclopedia.pubsathyabama.ac.inspirochem.com These approaches utilize computational techniques to model molecular properties and interactions, predict binding affinity and selectivity, and screen large libraries of compounds. encyclopedia.pubsathyabama.ac.inspirochem.com

Techniques such as molecular docking are widely employed to predict the binding poses and affinities of ligands to target proteins, including nAChRs. encyclopedia.pubsathyabama.ac.in Homology modeling can be used to build three-dimensional models of receptors when experimental structures are unavailable, providing a basis for structure-based drug design. nih.govnih.gov Cheminformatics involves managing and analyzing chemical data, including the use of molecular fingerprints and clustering to identify similar molecules. galaxyproject.org

Computational methods are used to understand the interactions between ligands and nAChR binding sites, which are formed by loops from adjacent subunits. nih.gov These methods can help in designing subtype-specific ligands, which is challenging given the diversity of nAChR subunit combinations. nih.govresearchgate.net While the search results indicate that this compound was identified as part of drug discovery programs targeting nAChR partial agonists nih.gov, specific details or data tables on the computational chemistry approaches directly applied to the design or optimization of this compound itself were not provided. However, the application of computational chemistry and cheminformatics is a standard practice in the development of nAChR ligands. encyclopedia.pubnih.govresearchgate.net

Application of Induced Pluripotent Stem Cells (iPSCs) for Disease Modeling and Mechanism Elucidation (General applicability to nAChR research)

Induced pluripotent stem cells (iPSCs) represent a transformative technology in biomedical research, offering valuable platforms for disease modeling and the elucidation of underlying mechanisms. plos.orgfrontiersin.orgthermofisher.comfrontiersin.org iPSCs are generated by reprogramming adult somatic cells to a pluripotent state, allowing them to differentiate into various cell types, including neurons. plos.orgfrontiersin.orgthermofisher.com

Patient-derived iPSCs can be used to create 'disease models in a dish' that accurately mimic specific disease conditions, providing a human-relevant context for studying disease pathology and testing potential therapies. plos.orgfrontiersin.orgthermofisher.comfrontiersin.org This is particularly valuable for neurological disorders where obtaining primary human neurons is challenging. thermofisher.com When combined with gene editing technologies like CRISPR-Cas9, iPSCs can be used to explore the genetic basis of diseases and generate models with specific mutations. plos.orgthermofisher.com

In the context of nAChR research, iPSC technology allows for the generation of diverse neuronal subtypes expressing relevant nAChR subunits. This provides a platform to study the function of specific nAChR subtypes in a human cellular environment and investigate how compounds like this compound interact with these receptors in a disease context. While the search results did not provide specific examples of iPSC application directly related to this compound research, the general applicability of iPSCs to study nAChRs and model related neurological conditions is well-established. plos.orgfrontiersin.orgthermofisher.comfrontiersin.org iPSC-derived neurons can be used to study nAChR expression, localization, function, and their involvement in signaling pathways and cellular processes relevant to diseases potentially targeted by nAChR ligands.

Translational Research Perspectives and Future Directions for Nachr Ligands

Implications for Understanding Cholinergic System Dysregulation in Neuropsychiatric Disorders

Dysregulation of the cholinergic system has been implicated in the pathophysiology of several neuropsychiatric disorders, including major depressive disorder. The cholinergic hypothesis of depression, for instance, posits that an imbalance with the adrenergic system contributes to depressive states. wikipedia.org Studies, including those utilizing neuroimaging techniques, have indicated alterations in the availability of β2 subunit-containing nAChRs (β2* nAChRs), a predominant subtype in the brain, in individuals with major depression compared to healthy controls. citeab.com This reduced availability has been hypothesized to stem from increased central acetylcholine (B1216132) levels. citeab.com Given that CP-601927 is characterized as a high-affinity partial agonist at the α4β2 nAChR subtype, its investigation contributes to understanding how modulating this specific receptor population might influence cholinergic tone and potentially impact the symptomatology of these disorders. wikipedia.orgwikipedia.org The α4β2* and α7 nAChR subtypes are considered particularly relevant in the context of depression due to their involvement in the pharmacological effects of nicotine (B1678760) and the modulation of monoamine release. wikipedia.orgnih.gov

Pre-clinical Rationale for Modulating nAChRs in Therapeutic Strategies

The rationale for modulating nAChRs in therapeutic strategies for neuropsychiatric disorders stems from their crucial roles in cognitive function, mood regulation, and reward pathways. Preclinical and clinical evidence supports the hypothesis that targeting nAChRs, through either activation or desensitization/inactivation, holds promise for developing novel antidepressants and treatments for conditions like nicotine dependence. wikipedia.orgwikipedia.orgnih.govwikipedia.org this compound, a derivative of cytisine (B100878), was developed based on this rationale, specifically as a partial agonist targeting the α4β2 nAChR. wikipedia.org Partial agonists at this receptor subtype, such as varenicline (B1221332), are thought to exert therapeutic effects by providing a moderate level of receptor activation, which can help alleviate withdrawal symptoms, while simultaneously blocking the full effect of endogenous acetylcholine or nicotine. wikipedia.orgfigshare.com This dual mechanism was explored for its potential in smoking cessation and as an augmentation strategy in major depression. wikipedia.orgnih.gov Preclinical studies evaluating nAChR ligands in animal models, such as the forced swim test (FST) and tail suspension test (TST), aim to assess potential antidepressant-like effects. citeab.comwikipedia.org

Challenges in Pre-clinical Development of nAChR Modulators

The preclinical development of nAChR modulators faces several challenges. One significant hurdle is achieving subtype selectivity due to the high sequence homology across different neuronal nAChR subtypes in the brain. nih.govfishersci.fi Off-target activity at other receptor subtypes, particularly those in the peripheral nervous system like α3β4* nAChRs, can lead to undesirable side effects, including autonomic nervous system dysregulation. wikipedia.org While this compound demonstrated high affinity and selectivity for α4β2 nAChRs compared to α3β4, α6, and α7 subtypes in some assessments wikipedia.org, developing compounds with even greater precision remains an ongoing challenge in the field. Furthermore, translating promising preclinical findings to clinical efficacy has proven difficult for many nAChR ligands. In the case of this compound, despite being tested in human clinical studies and a Phase 2 trial for major depression augmentation wikipedia.orgciteab.comwikipedia.orgwikipedia.orgnih.govwikipedia.orgwikidoc.org, it was ultimately discontinued (B1498344). wikipedia.orgfishersci.fiwikipedia.org This discontinuation has been linked to factors such as a lack of sufficient efficacy compared to existing treatments like varenicline in smoking cessation studies wikipedia.orgfishersci.fi, and potentially insufficient predicted occupancy of α4β2-nAChRs at clinically relevant concentrations in the context of antidepressant effects. wikipedia.orgnih.gov Preclinical evaluations, such as the juvenile toxicity study conducted with this compound in rats, are crucial for identifying potential developmental or long-term effects, although this particular study did not reveal major adverse outcomes beyond transient effects at high doses. wikipedia.org

Unexplored Research Avenues and Gaps in the Understanding of this compound's Biological Profile

Despite the preclinical and clinical investigations into this compound, its discontinuation suggests gaps in the comprehensive understanding of its biological profile and the optimal strategies for its application. While its activity at α4β2 nAChRs is established wikipedia.orgwikipedia.org, a deeper exploration of its functional effects across the full spectrum of native nAChR subtypes and their varied subunit compositions in different brain regions could provide valuable insights. The precise reasons for its lack of efficacy in clinical trials, particularly in the context of major depression augmentation, warrant further investigation. Was it solely related to insufficient receptor occupancy as hypothesized wikipedia.orgnih.gov, or were there other pharmacokinetic or pharmacodynamic factors at play? The potential for complex allosteric modulation or interaction with other neurotransmitter systems, beyond the primary nAChR target, may not have been fully characterized. Furthermore, exploring potential differences in response based on genetic variations in nAChR subunits could reveal specific patient populations who might benefit from such a compound. The lessons learned from this compound's trajectory highlight the need for more sophisticated preclinical models that can better predict clinical outcomes and a more thorough understanding of the in vivo pharmacology of nAChR ligands.

Potential for Novel Combination Approaches and Augmentation Strategies in Pre-clinical Models

The concept of combining nAChR modulation with other therapeutic approaches has been explored in preclinical settings, particularly for conditions like depression. Studies have shown that nicotine and certain nicotinic agonists or antagonists can potentiate the antidepressant-like effects of SSRIs and SNRIs in rodent models. wikipedia.orgciteab.com Although this compound failed as an augmentation strategy in a Phase 2 clinical trial for major depression wikipedia.orgciteab.comnih.govguidetopharmacology.org, this does not entirely invalidate the potential of combination approaches involving α4β2 partial agonists or other nAChR ligands. Future preclinical research could explore novel combinations, perhaps with agents targeting different neurotransmitter systems or signaling pathways implicated in neuropsychiatric disorders. Investigating different dosing regimens, sequences of administration, or formulations in preclinical models might reveal synergistic interactions that were not apparent in previous studies. The complexity of neuropsychiatric disorders often necessitates multi-target approaches, and further preclinical work is needed to identify rational and potentially more effective drug combinations involving nAChR modulators.

Q & A

Q. What are the primary pharmacological targets of CP-601927, and how do its binding affinities compare across nAChR subtypes?

this compound is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with a high binding affinity (Ki = 1.2 nM) . It exhibits reduced affinity (by one order of magnitude) for α3β4, α6, and α7 nAChR subtypes . Methodologically, researchers should use competitive radioligand binding assays under standardized conditions (e.g., pH, temperature, and membrane preparation protocols) to ensure reproducibility. Cross-validation with functional assays (e.g., electrophysiology or calcium flux measurements) can confirm partial agonist activity .

Q. What experimental protocols are recommended for assessing the blood-brain barrier (BBB) penetration of this compound in preclinical studies?

To evaluate BBB penetration, employ in vivo pharmacokinetic studies in rodent models, measuring plasma and brain tissue concentrations at multiple time points post-administration. Use LC-MS/MS for quantification and calculate brain-to-plasma ratios. Complementary methods include in vitro BBB models (e.g., MDCK-MDR1 cell monolayers) to assess passive diffusion and efflux transporter involvement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinity values (e.g., Ki = 1.2 nM vs. 102 nM for α4β2 nAChR) across studies?

Discrepancies may arise from differences in assay conditions (e.g., ion concentrations, cell lines) or racemic vs. enantiopure formulations. To address this:

  • Replicate experiments using identical protocols and materials (e.g., (1S,5R)-enantiomer vs. racemic mixtures) .
  • Perform molecular docking studies to compare binding poses across nAChR subtypes .
  • Apply meta-analytical frameworks to assess heterogeneity in published data, as outlined in principles of contradiction analysis .

Q. What experimental design considerations are critical when investigating this compound's partial agonist activity at α4β2 nAChRs?

  • Use positive controls (e.g., nicotine for full agonism) and negative controls (e.g., mecamylamine for antagonism) to calibrate functional responses.
  • Employ concentration-response curves with Hill coefficient analysis to distinguish partial agonism from allosteric modulation .
  • Validate receptor specificity via siRNA knockdown or CRISPR-edited cell lines lacking α4β2 subunits .

Q. How should researchers approach dose-response characterization of this compound in behavioral models of addiction while controlling for off-target effects?

  • Design dose-escalation studies in rodent self-administration paradigms, comparing ethanol vs. sucrose consumption .
  • Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate brain concentration levels with behavioral outcomes.
  • Use conditional knockout models (e.g., β2-subunit deletions) to confirm target specificity .

Q. What statistical frameworks are appropriate for analyzing this compound's selective reduction of ethanol consumption in long-term exposure models?

  • Apply mixed-effects models to account for intra-subject variability in longitudinal studies.
  • Use Bayesian hierarchical models to integrate prior data on nAChR modulation and addiction pathways.
  • Conduct post hoc analyses (e.g., Tukey’s HSD) to differentiate ethanol-specific effects from general reward system alterations .

Methodological Guidance

Q. How can researchers optimize in vitro assays to minimize variability in this compound's EC50 measurements?

  • Standardize cell culture conditions (e.g., passage number, confluence) and assay buffers (e.g., calcium concentration for fluorescence-based assays).
  • Use internal reference compounds in each experiment to normalize batch-to-batch variability .

Q. What strategies are recommended for reconciling this compound's high in vitro affinity with its moderate in vivo efficacy?

  • Investigate metabolic stability via hepatic microsome assays and identify major metabolites.
  • Evaluate target engagement in vivo using positron emission tomography (PET) with radiolabeled this compound analogues .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting findings between this compound's anti-addiction effects and its potential pro-depressant risks?

  • Conduct comprehensive behavioral batteries (e.g., forced swim test alongside self-administration assays) to disentangle therapeutic vs. adverse effects.
  • Apply systems pharmacology approaches to map dose-dependent effects on neurotransmitter systems .

Q. What criteria should guide the selection of translational biomarkers for this compound's clinical development?

  • Prioritize biomarkers validated across species (e.g., nAChR occupancy via PET or CSF acetylcholine levels).
  • Use adaptive trial designs to iteratively refine biomarker panels based on early-phase data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.